molecular formula C26H24O8 B2953365 Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate CAS No. 896035-11-3

Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate

Cat. No.: B2953365
CAS No.: 896035-11-3
M. Wt: 464.47
InChI Key: BDFCZBSRVCSISZ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups. It contains two chromen-3-yl groups, which are oxygen-containing heterocyclic compounds, and an ethoxy group, which is a common ether functional group. The presence of the tert-butyl group suggests that this compound may have some degree of steric hindrance .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The chromen-3-yl groups would contribute to the rigidity of the molecule, while the ethoxy and tert-butyl groups could influence its overall polarity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and ester groups could impact its solubility in various solvents .

Scientific Research Applications

Degradation Pathways and Environmental Applications

  • Degradation of Methyl Tert-Butyl Ether (MTBE): A study on the UV/H2O2 process applied to the degradation of MTBE in aqueous solutions identified primary byproducts and proposed a detailed reaction mechanism. This research is relevant for understanding the environmental fate of tert-butyl compounds and their treatment methods (Stefan et al., 2000).

Polymer and Materials Science

  • Chain Transfer Agents in Polymerization: Research demonstrated tert-butyl esters' function as chain transfer agents (CTAs) in the cationic copolymerization of vinyl ether and oxirane, highlighting the role of tert-butyl compounds in developing polymers with specific end-group functionalities (Hotta et al., 2020).

Organic Synthesis and Catalysis

  • Spirocyclic Indoline Lactone Synthesis: A study on the base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate showcases the utility of tert-butyl esters in the synthesis of complex organic molecules (Hodges et al., 2004).
  • Rhodium-Catalyzed Asymmetric Hydrogenation: The development of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups for use in asymmetric hydrogenation of functionalized alkenes points to the critical role of tert-butyl derivatives in catalysis (Imamoto et al., 2012).

Environmental Chemistry

  • Oxidation of MTBE and Bromate Formation: Investigation into the oxidation of MTBE by ozone and hydrogen peroxide explored degradation products and reaction kinetics, providing insight into the treatment of water contaminated with tert-butyl compounds (Acero et al., 2001).

Mechanism of Action

The mechanism of action of a compound typically refers to how it interacts with biological systems, which is highly dependent on the specific context and cannot be determined from the chemical structure alone .

Properties

IUPAC Name

tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O8/c1-5-30-20-8-6-7-15-11-19(25(29)33-24(15)20)18-13-22(27)32-21-12-16(9-10-17(18)21)31-14-23(28)34-26(2,3)4/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDFCZBSRVCSISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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